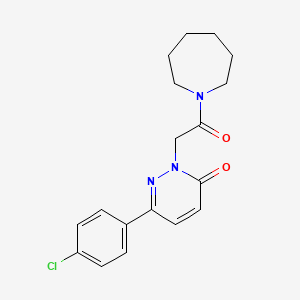
2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one, also known as AC-262,536, is a synthetic compound that belongs to the family of selective androgen receptor modulators (SARMs). SARMs are a class of compounds that have the ability to selectively bind to androgen receptors in the body, which can lead to an increase in muscle mass and bone density. AC-262,536 is a relatively new compound that has gained popularity in the scientific community due to its potential application in the field of sports medicine and exercise science.
Applications De Recherche Scientifique
Anticonvulsant and Muscle Relaxant Activities
- Synthesis and Anticonvulsant Activity : A study by Sharma et al. (2013) explored the synthesis of derivatives of this compound, revealing significant anticonvulsant and muscle relaxant activities. These derivatives were found to be effective in models testing for protection against tonic hind limb extension and generalized convulsions.
Spectral Characterisation and Derivative Synthesis
- Spectral Characterisation : Mahmoud et al. (2012) conducted a study on the synthesis and spectral characterisation of various derivatives, including the 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Mahmoud et al., 2012).
Anxiolytic Activity
- Anxiolytic Properties : Nakao et al. (1991) synthesized a series of compounds related to this chemical and evaluated them for anxiolytic activity. Some derivatives showed promising results in displacing diazepam from rat brain membranes and preventing convulsions in mice (Nakao et al., 1991).
Herbicidal Activities
- Herbicidal Applications : Research by Wang et al. (2006) focused on the design and synthesis of novel derivatives with herbicidal activities. These studies revealed moderate herbicidal activity against certain plants, highlighting the potential agricultural applications of these compounds (Wang et al., 2006).
Corrosion Inhibition
- Corrosion Inhibition in Steel : A study by Bousskri et al. (2015) demonstrated the efficacy of a related compound as a corrosion inhibitor in acidic media. This research has implications for the protection of metals in industrial settings (Bousskri et al., 2015).
Anticancer, Antiangiogenic, and Antioxidant Agents
- Anticancer Potential : Kamble et al. (2015) synthesized derivatives of this compound and assessed their potential as anticancer, antiangiogenic, and antioxidant agents. Some derivatives showed promising inhibitory activities against various cancer cell lines and cytokines involved in tumor progression (Kamble et al., 2015).
Antihypertensive Agents
- Antihypertensive Properties : Fogt et al. (1980) investigated lipophilic and hydrophilic esters of a related compound for their antihypertensive activities. These derivatives showed potential as antihypertensive agents in certain animal models (Fogt et al., 1980).
Antitumor Activity
- Antitumor Efficacy : Potikha and Brovarets (2020) reported on the synthesis of bromide derivatives and their evaluation for antitumor activities. The results indicated significant potential against various human cancer cell lines (Potikha & Brovarets, 2020).
Heterocyclic Synthesis
- Utility in Heterocyclic Synthesis : Al-Omran and El-Khair (2006) prepared derivatives for use as building blocks in synthesizing novel heterocyclic compounds. This research underscores the compound's role in advancing synthetic chemistry (Al-Omran & El-Khair, 2006).
Corrosion Inhibitors for Steel
- Corrosion Inhibition Efficacy : Chadli et al. (2017) synthesized aza-pseudopeptides and tested their effectiveness as corrosion inhibitors for steel. These compounds showed efficient inhibition and provided insights into the molecular interactions responsible for their effectiveness (Chadli et al., 2017).
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-7-5-14(6-8-15)16-9-10-17(23)22(20-16)13-18(24)21-11-3-1-2-4-12-21/h5-10H,1-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHOKDSJGAVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

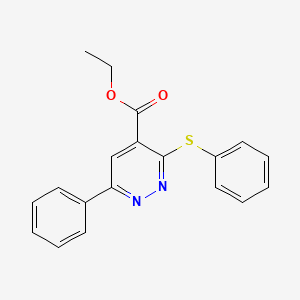

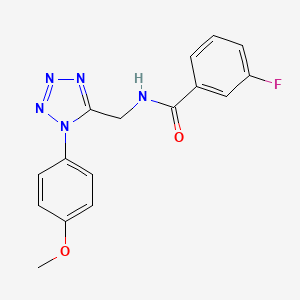


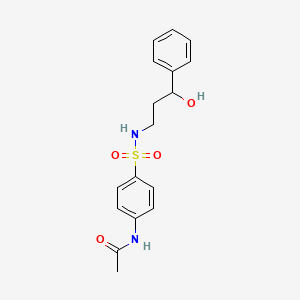
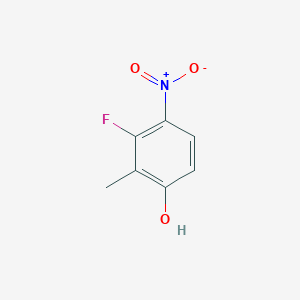
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430662.png)
![N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2430664.png)
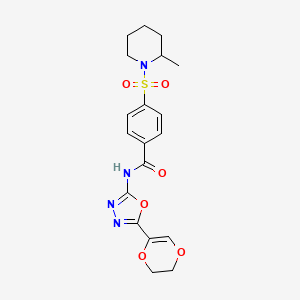

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430673.png)